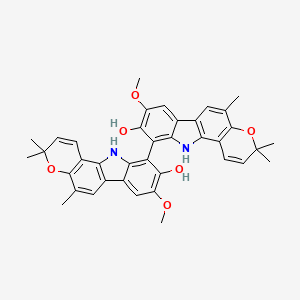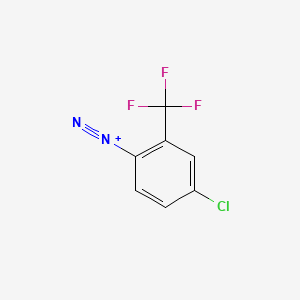![molecular formula C15H27O5PSi2 B13419784 Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate CAS No. 62591-74-6](/img/structure/B13419784.png)
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is an organophosphorus compound characterized by the presence of a benzyl group, a phosphoryl group, and two trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate typically involves the reaction of benzyl acetate with a phosphorylating agent in the presence of trimethylsilyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzyl acetate} + \text{Phosphorylating agent} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates and phosphonates.
Applications De Recherche Scientifique
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate involves the interaction of its phosphoryl group with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at the phosphoryl site. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl phosphate
- Benzyl phosphate
- Bis(trimethylsilyl)phosphoryl chloride
Uniqueness
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is unique due to the combination of benzyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
62591-74-6 |
|---|---|
Formule moléculaire |
C15H27O5PSi2 |
Poids moléculaire |
374.52 g/mol |
Nom IUPAC |
benzyl 2-bis(trimethylsilyloxy)phosphorylacetate |
InChI |
InChI=1S/C15H27O5PSi2/c1-22(2,3)19-21(17,20-23(4,5)6)13-15(16)18-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Clé InChI |
HCBPTKWYEFOCHM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)



![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)

![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)



![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)

